molecular formula C6H2BBrF5K B8098970 Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

Cat. No.: B8098970
M. Wt: 298.89 g/mol
InChI Key: ILQFVWSICGNJAL-UHFFFAOYSA-N
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Description

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H2BBrF5.K. It is a potassium salt of a boronic acid derivative, featuring a bromo and two fluoro substituents on the phenyl ring. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivation: The compound can be synthesized by reacting 2-bromo-4,5-difluorophenol with boronic acid derivatives under appropriate conditions.

  • Trifluoroborate Formation: The boronic acid derivative is then converted to its trifluoroborate salt by reacting with potassium trifluoroborate in the presence of a suitable solvent, such as acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to couple with aryl or vinyl halides.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phenols or reduction to form bromo-fluoro-substituted phenyl boronic acids.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Solvents: Acetonitrile, dichloromethane, and water are often used.

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

Major Products Formed:

  • Biaryls: Resulting from cross-coupling reactions.

  • Phenols: From oxidation reactions.

  • Bromo-fluoro-substituted phenyl boronic acids: From reduction reactions.

Scientific Research Applications

Chemistry: Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is extensively used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable bonds with various functional groups makes it a versatile tool in bioconjugation studies.

Medicine: In medicinal chemistry, this compound is employed to create new drug candidates. Its reactivity and stability under physiological conditions make it suitable for drug design and development.

Industry: Beyond laboratory research, this compound is used in the manufacturing of materials, such as polymers and coatings, where its cross-coupling capabilities are leveraged to enhance material properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron source in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the functional groups on the reactants that participate in the coupling process.

Comparison with Similar Compounds

  • Potassium (2-bromo-4,5-difluorophenyl)boronic acid: Similar structure but lacks the trifluoroborate group.

  • Potassium (2-bromo-4,5-difluorophenyl)chloroborate: Similar structure but with a chloro group instead of trifluoroborate.

Uniqueness: Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate stands out due to its enhanced stability and reactivity compared to its counterparts. Its trifluoroborate group provides better compatibility with strong oxidative conditions and moisture, making it more versatile in various chemical reactions.

Properties

IUPAC Name

potassium;(2-bromo-4,5-difluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BBrF5.K/c8-4-2-6(10)5(9)1-3(4)7(11,12)13;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQFVWSICGNJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1Br)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BBrF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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